molecular formula C16H18O2 B1581903 [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl- CAS No. 2417-04-1

[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-

Cat. No.: B1581903
CAS No.: 2417-04-1
M. Wt: 242.31 g/mol
InChI Key: YGYPMFPGZQPETF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di(2,6-dimethylphenol), also known as 2,6-dimethylphenol, is an organic compound with the molecular formula C₈H₁₀O. It is a derivative of phenol, where two methyl groups are substituted at the 2 and 6 positions of the benzene ring. This compound is also referred to as 2,6-xylenol and is known for its applications in various industrial processes, particularly in the production of high-performance polymers .

Mechanism of Action

Target of Action

It is primarily used in the synthesis of pharmaceuticals , suggesting that it may interact with various biological targets depending on the specific drug it is used to synthesize.

Mode of Action

As an intermediate in the production of pharmaceuticals , its mode of action would likely depend on the specific drug it is used to produce.

Biochemical Pathways

As an intermediate in drug synthesis , it may be involved in various biochemical pathways depending on the final drug product.

Pharmacokinetics

As an intermediate in drug synthesis , its pharmacokinetic properties would likely be influenced by the final drug product and its formulation.

Result of Action

As an intermediate in the production of pharmaceuticals , its effects would likely depend on the specific drug it is used to produce.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethylphenol can be synthesized through the methylation of phenol using methanol in the presence of a catalyst. One common method involves the use of an iron-chromium mixed oxide catalyst in a fluidized bed reactor. The reaction is carried out at temperatures ranging from 350°C to 380°C, with a high conversion rate of phenol to 2,6-dimethylphenol .

Industrial Production Methods

In industrial settings, the production of 2,6-dimethylphenol often involves the catalytic methylation of phenol. The process is optimized to achieve high selectivity and yield, with minimal by-products. The use of o-cresol circulation in the reactor helps in maintaining the stability of the catalyst bed and enhances the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Substitution: Halogenated and nitrated derivatives.

    Polymerization: Polyphenylene ether resins.

Scientific Research Applications

2,6-Dimethylphenol has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its high reactivity and stability make it an ideal monomer for the production of high-performance polymers. Additionally, its antioxidant properties are more pronounced compared to some of its isomers and derivatives .

Properties

IUPAC Name

4-(4-hydroxy-3,5-dimethylphenyl)-2,6-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14/h5-8,17-18H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYPMFPGZQPETF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C2=CC(=C(C(=C2)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062396
Record name [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5062396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2417-04-1
Record name 3,3′,5,5′-Tetramethyl[1,1′-biphenyl]-4,4′-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2417-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3',5,5'-Tetramethyl(1,1'-biphenyl)-4,4'-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002417041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2417-04-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128399
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2417-04-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93821
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5062396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3′,5,5′-Tetramethyl[1,1′-biphenyl]-4,4′-diol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV93XB4DEU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-
Reactant of Route 2
Reactant of Route 2
[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-
Reactant of Route 3
Reactant of Route 3
[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-
Reactant of Route 4
Reactant of Route 4
[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-
Reactant of Route 5
Reactant of Route 5
[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-
Reactant of Route 6
Reactant of Route 6
[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-
Customer
Q & A

Q1: What is the structural characterization of di(2,6-dimethylphenol)?

A1: Di(2,6-dimethylphenol) is a dimeric phenol compound.

  • Spectroscopic Data: The structure of di(2,6-dimethylphenol) and its derivatives can be confirmed using techniques like FTIR, 1H NMR, and 13C NMR. []

Q2: How does the dimeric structure of di(2,6-dimethylphenol) contribute to its antioxidant activity compared to its monomeric counterpart, 2,6-dimethylphenol?

A2: Research suggests that the dimeric structure of di(2,6-dimethylphenol) significantly enhances its antioxidant capacity compared to 2,6-dimethylphenol. This increased activity is attributed to the expanded conjugation system in the dimer, which likely improves its ability to stabilize free radicals and interrupt oxidation chain reactions. [] One study found that dimeric phenols, including di(2,6-dimethylphenol), demonstrated a 4-10 fold greater 1,1-diphenyl-p-picryhydrazyl (DPPH) radical-trapping ability compared to their monomeric counterparts. []

Q3: What in vitro methods have been used to evaluate the antioxidant activity of di(2,6-dimethylphenol)?

A3: Several in vitro methods have been employed to assess the antioxidant properties of di(2,6-dimethylphenol) and its related compounds. These include:* DPPH free radical scavenging assay []* ABTS radical scavenging activity assay []* Total antioxidant activity determination by ferric thiocyanate method []* Total reducing power assessment by potassium ferricyanide reduction method []* Superoxide anion radical scavenging assay []* Hydrogen peroxide scavenging assay []* Ferrous ions chelating activity assay []

Q4: Are there any studies exploring the structure-activity relationship (SAR) of di(2,6-dimethylphenol) derivatives?

A4: While specific SAR studies focusing solely on di(2,6-dimethylphenol) derivatives are limited within the provided research, studies on structurally similar dimeric phenols offer valuable insights. For instance, research on propofol (2,6-diisopropylphenol) and its dimer, dipropofol, suggests that increasing the steric bulk of substituents on the phenol rings correlates with enhanced antioxidant activity. This suggests that modifying the substituents on di(2,6-dimethylphenol) could potentially modulate its antioxidant properties. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.